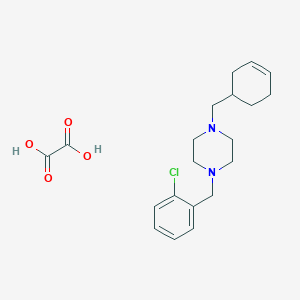
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a quinoline derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride is not fully understood. However, studies have suggested that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response. Its anti-tumor activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation. Its anti-microbial activity is thought to be due to its ability to disrupt bacterial cell walls.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and swelling in animal models of arthritis and colitis. It has also been found to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have antibacterial and antifungal activity against a range of pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride in lab experiments is its versatility. It has been shown to exhibit a range of biological activities, making it a useful tool for studying various disease processes. Additionally, it has been found to be relatively non-toxic, making it a safer alternative to some other compounds used in scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride. One area of interest is its potential use as a cancer therapeutic. Further studies are needed to determine its efficacy in animal models and to elucidate its mechanism of action. Additionally, its potential use as an anti-inflammatory and anti-microbial agent warrants further investigation. Finally, its relatively low solubility in water suggests that there may be opportunities to modify its structure to improve its properties for use in scientific research.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride involves the reaction of 2,3-dimethylaniline with 2-methyl-4-quinolinol in the presence of a suitable catalyst. The resulting intermediate is then reacted with methoxyacetic acid to yield the final product in the form of a hydrochloride salt.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-6-methoxy-2-methyl-4-quinolinamine hydrochloride has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, it has been shown to have anti-tumor activity, suggesting its potential as a cancer therapeutic. Furthermore, it has been found to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-methoxy-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-12-6-5-7-17(14(12)3)21-19-10-13(2)20-18-9-8-15(22-4)11-16(18)19;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWESZWIBKDJQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=C3C=C(C=CC3=NC(=C2)C)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B5131737.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)

![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)


![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B5131793.png)
![2-(2-chlorophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5131801.png)
![4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyridine](/img/structure/B5131809.png)
![3-{3-[5-(1-pyrrolidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazole](/img/structure/B5131822.png)
![N-[2-(1-naphthyloxy)ethyl]-5-nitro-8-quinolinamine](/img/structure/B5131825.png)